4-Aminopyridine-2-carbothioamide
Overview
Description
Synthesis Analysis
4-Aminopyridine derivatives have been synthesized and evaluated as potent antiamnesic and cognition-enhancing drugs . The synthesized and purified derivatives were characterized by elemental analysis, UV, FTIR, 1 H-, and 13 C-NMR .Molecular Structure Analysis
The molecular structure of 4-AP-2TC includes a pyridine ring with an amino group at the 4th position and a carbothioamide group at the 2nd position.Chemical Reactions Analysis
In a study, the photocatalytic degradation of 4-aminopyridine using cuprous oxide nanoparticles showed 80% degradation efficiency, 82% chemical oxygen demand removal, and 65% total organic carbon (TOC) removal after 235 minutes of reaction time at pH 3 .Scientific Research Applications
Antifungal Potency
A series of 2-alkylthiopyridine-4-carbothioamides, related to 4-aminopyridine-2-carbothioamide, have been synthesized and evaluated for their antifungal potency. These compounds demonstrated selective fungistatic activity against dermatophytes, with compounds 5h and 5j showing fair inhibitory activity against yeasts and dermatophytes in vitro. Their microbiological activity appears to be mainly related to the hydrophobicity of the alkyl group in position 2, indicating potential applications in antifungal drug development (Klimesová, Otčenášek, & Waisser, 1996).
Structural and Spectroscopic Analysis
This compound and its derivatives have been the subject of structural and spectroscopic studies, revealing their potential as anti-tubercular agents. Fourier transform Raman and infrared spectroscopy, along with computational methods, have been used to investigate the structure of 2-ethylpyridine-4-carbothioamide. These studies provide insights into the chemical and physical properties of these compounds, supporting their applications in medicinal chemistry (Muthu, Ramachandran, & Uma maheswari, 2012).
Neurological Applications
Research has shown that 4-aminopyridine derivatives, including this compound, can have significant applications in treating neurological disorders. For example, 4-aminopyridine has been used in clinical trials to treat episodic ataxia and related familial episodic ataxias, demonstrating its ability to decrease attack frequency and improve quality of life for patients with these conditions (Strupp et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine-2-carbothioamide is the voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their blockade can lead to prolonged action potentials .
Mode of Action
This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by this compound affects the action potential propagation pathway . This results in prolonged action potentials, leading to an increased release of neurotransmitters and enhanced neuronal signaling .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it is known that 4-Aminopyridine, a related compound, is well-tolerated up to 2.6 mg/kg per day . It is also known that nanoformulations of 4-Aminopyridine exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the elongation of action potentials and an increase in the release of neurotransmitters . This leads to enhanced neuronal signaling . In the context of disease, this can lead to improvements in symptoms of neurological disorders .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that 4-Aminopyridine, the parent compound, interacts with various enzymes, proteins, and other biomolecules It is reasonable to hypothesize that 4-Aminopyridine-2-carbothioamide may have similar interactions
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 4-Aminopyridine, the parent compound, exerts its effects at the molecular level by inhibiting voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . It is possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function
Dosage Effects in Animal Models
Preliminary studies suggest that it may have beneficial effects at certain dosages
Metabolic Pathways
Preliminary studies suggest that it may interact with certain enzymes or cofactors
Transport and Distribution
Preliminary studies suggest that it may interact with certain transporters or binding proteins
Subcellular Localization
Preliminary studies suggest that it may be directed to specific compartments or organelles
Properties
IUPAC Name |
4-aminopyridine-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUGYOHZVQQVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734493 | |
Record name | 4-Aminopyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343641-19-9 | |
Record name | 4-Aminopyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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